Cascaroside B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(10R)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14/c28-6-9-4-11-16(26-24(37)22(35)19(32)14(7-29)39-26)10-2-1-3-13(18(10)21(34)17(11)12(31)5-9)40-27-25(38)23(36)20(33)15(8-30)41-27/h1-5,14-16,19-20,22-33,35-38H,6-8H2/t14-,15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAYRSRTNMVAPR-OPEXUXIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C(C(C(C(O5)CO)O)O)O)C=C(C=C4O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C(C=C4O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317649 | |
| Record name | Cascaroside B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53861-34-0 | |
| Record name | Cascaroside B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53861-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cascaroside B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053861340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cascaroside B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CASCAROSIDE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39GRF8ND7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation and Advanced Purification Methodologies of Cascaroside B
Extraction Techniques for Cascaroside B Enrichment
Initial enrichment of this compound involves carefully selected extraction methods that maximize its yield while removing undesirable constituents from the raw plant material.
Solvent extraction is a foundational step in isolating cascarosides. After initial processing, the plant material, known as the marc, is subjected to extraction with a polar solvent to draw out the desired glycosides. Methanol (B129727) is a commonly employed solvent for this purpose. google.com The defatted marc can be packed into a percolator and extracted to exhaustion with methanol. google.com This process, which can also be performed by maceration, yields a methanol extract that is subsequently concentrated. google.com Typically, after concentration, the methanol extract contains a solids content of 25-45% by weight, which is rich in cascarosides. google.com
Before the primary extraction, a defatting step is crucial to remove lipids, waxes, and other nonpolar substances from the cascara bark. google.com This procedure enhances the efficiency of the subsequent extraction of the more polar cascarosides. A range of nonpolar solvents can be utilized for this purpose, including acetone, methyl ethyl ketone, ether, petroleum ether, ethylene (B1197577) dichloride, chloroform, and carbon tetrachloride. google.com Benzene has been noted as a preferred solvent for this defatting process, which effectively removes fats, anthraquinones, pigments, and chlorophyll. google.com
Chromatographic Separation Techniques for this compound
Following crude extraction and enrichment, various chromatographic methods are employed to separate this compound from a complex mixture of other anthraquinone (B42736) diglucosides, such as its diastereomer, Cascaroside A.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and preparative separation of this compound. Research has detailed specific conditions for achieving pure fractions of this compound. For instance, a mixture of cascarosides can be effectively separated using preparative reverse-phase HPLC. rsc.org The distinct retention times of Cascaroside A and this compound under specific HPLC conditions allow for their successful isolation. rsc.org
| Parameter | Details |
|---|
High-Performance Countercurrent Chromatography (HPCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of sample components. mdpi.com It has been successfully employed for the preparative-scale isolation of cascarosides directly from extracts. nih.gov In one method, a one-step HPCCC process was developed to isolate large amounts of Cascaroside A (389 mg) and B (187 mg) from 2.1 g of a water-soluble extract of Cascara Sagrada. nih.gov A different, two-dimensional HPCCC approach has also been utilized, where an initial separation yields fractions that are then subjected to a second HPCCC run with a different solvent system to isolate individual cascarosides. nih.gov
| Method | Solvent System (v/v/v/v) | Mode | Target |
|---|---|---|---|
| One-Step Preparative HPCCC | Ethyl acetate-n-butanol-water (2:8:10) | Normal-phase | Isolation of Cascaroside A and B |
| 2D HPCCC (First Dimension) | Chloroform-methanol-isopropanol-water (6:6:1:4) | Normal-phase | Fractionation of n-butanol extract |
| 2D HPCCC (Second Dimension) | Ethyl acetate-n-butanol-water (7:3:10) | Normal-phase | Separation of Cascarosides C, D, E, F |
Conventional column chromatography serves as a valuable preliminary purification step before more refined techniques like HPLC or HPCCC. rsc.org A common approach involves first passing an aqueous solution of the crude extract through a resin column, such as XAD-4 Amberlite®, and eluting with water followed by methanol. rsc.org The resulting residue can then be further purified using silica (B1680970) gel column chromatography. rsc.org For instance, a residue was applied to a silica gel column and eluted with a solvent system of ethyl acetate-methanol-water (100:17:13) to yield a mixture of Cascarosides A and B, which could then be separated by preparative HPLC. rsc.org
Solid-Phase Extraction (SPE) Techniques
Solid-Phase Extraction (SPE) is a valuable chromatographic technique for the purification and concentration of analytes from complex mixtures, such as plant extracts. phenomenex.comthermofisher.com The principle of SPE involves partitioning a compound between a solid stationary phase and a liquid mobile phase. phenomenex.com For the isolation of this compound, a type of anthraquinone glycoside, SPE can be effectively used to remove impurities and enrich the desired compound. whiterose.ac.uk
The general procedure for SPE involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. nih.gov The selection of the appropriate sorbent and solvent system is critical for a successful separation and is based on the polarity and functional groups of this compound.
Sorbent and Solvent Selection:
Given the glycosidic nature of this compound, which imparts a degree of polarity, reversed-phase SPE is a commonly employed strategy. waters.com In this approach, a non-polar stationary phase is used in conjunction with polar mobile phases.
Sorbents: Common reversed-phase sorbents suitable for the purification of polar compounds like this compound include silica-based materials with bonded alkyl chains (e.g., C18 or C8) and polymeric sorbents. phenomenex.comgoogle.com
Solvents: The sample, typically a crude extract of Rhamnus purshiana, is loaded onto the conditioned SPE cartridge in a polar solvent to promote retention of this compound on the non-polar sorbent. Washing is then performed with a solvent of similar or slightly lower polarity to remove more polar impurities. Finally, elution of this compound is achieved by using a less polar solvent, which disrupts the interaction between the compound and the sorbent. waters.com
A typical SPE protocol for a crude plant extract containing this compound would involve the steps outlined in the table below.
| Step | Procedure | Typical Solvents | Purpose |
|---|---|---|---|
| 1. Conditioning | The SPE cartridge is treated with a solvent to activate the stationary phase. | Methanol followed by water or a buffer. | To ensure reproducible retention of the analyte. |
| 2. Sample Loading | The crude extract, dissolved in a polar solvent, is passed through the cartridge. | Aqueous or hydroalcoholic solution of the plant extract. | This compound is retained on the sorbent material. |
| 3. Washing | A polar solvent is passed through the cartridge to remove impurities. | Water or a low percentage of organic solvent in water. | To elute polar impurities while this compound remains bound. |
| 4. Elution | A less polar solvent is used to desorb and collect this compound. | Methanol, acetonitrile, or a mixture with water. | To recover the purified this compound. |
Crystallization and Precipitation Protocols for this compound
Crystallization is a powerful purification technique that can yield highly pure solid compounds from a solution. nih.gov This process relies on the principle that the solubility of a compound in a solvent is dependent on factors such as temperature and solvent composition. By manipulating these conditions, a supersaturated solution can be created, from which the compound of interest will crystallize. google.com
A specific method for the crystallization of cascarosides involves the use of a mixed solvent system of methanol and isopropanol. google.com In this protocol, a methanol extract of cascara bark, rich in cascarosides, is added to hot isopropyl alcohol. google.com The subsequent steps are designed to induce the crystallization and precipitation of the cascarosides.
Detailed Crystallization Protocol:
The process begins with the preparation of a methanol extract from cascara bark, which is then combined with boiling isopropanol. google.com A key step in this procedure is the distillation of a portion of the solvent mixture to increase the concentration of the solids, thereby facilitating crystallization upon cooling. google.com
The table below outlines the critical parameters of this crystallization protocol.
| Parameter | Description | Significance |
|---|---|---|
| Solvent System | Methanol and Isopropyl Alcohol | Isopropanol is noted to be a solvent from which cascarosides readily crystallize upon cooling. google.com |
| Initial Solids Content | 3-7% by weight in the mixed solvent | This initial concentration is crucial for the subsequent concentration step. google.com |
| Concentration Step | Distillation to a final solids content of 8-12% by weight | Increases the concentration of cascarosides to achieve supersaturation upon cooling. google.com |
| Cooling Temperature | Cooled to approximately 0°C to 30°C | Lowering the temperature reduces the solubility of the cascarosides, inducing crystallization. google.com |
| Solid Removal | Filtration or centrifugation | To separate the purified cascaroside crystals from the mother liquor. google.com |
This method provides a direct approach to obtaining cascarosides in a solid, purified form. The resulting crystalline material can then be subjected to further analysis to confirm its purity and identity.
Optimization Strategies in this compound Isolation
To enhance the efficiency and yield of this compound isolation, various parameters in the purification process can be optimized. nih.gov Statistical and systematic approaches, such as Response Surface Methodology (RSM) and Plackett-Burman design, are often employed to identify the optimal conditions for a given process. nih.govresearchgate.net These methods allow for the simultaneous evaluation of multiple variables and their interactions, leading to a more robust and efficient purification protocol. nih.gov
For the isolation of this compound, optimization can be applied to various stages, including extraction, SPE, and crystallization.
Key Parameters for Optimization:
Extraction: Variables such as the type of solvent, solvent-to-solid ratio, extraction time, and temperature can be optimized to maximize the yield of this compound from the raw plant material.
Solid-Phase Extraction: The choice of sorbent, sample loading speed, wash and elution solvent composition, and pH can be fine-tuned to improve the separation of this compound from other compounds. nih.gov
Crystallization: Parameters such as the ratio of solvents, the rate of cooling, the final concentration of solids, and the holding time at low temperature can be systematically varied to maximize the yield and purity of the crystalline product.
The table below presents a hypothetical example of parameters that could be optimized for the crystallization of this compound using a design of experiments approach.
| Process | Variable Parameter | Investigated Range | Desired Outcome |
|---|---|---|---|
| Crystallization | Methanol:Isopropanol Ratio | 1:1 to 1:5 | Maximization of crystal yield and purity. |
| Cooling Rate | 1°C/hour to 10°C/hour | ||
| Final Solids Concentration | 8% to 15% |
By systematically studying these variables, a set of optimal conditions can be determined that leads to the most efficient and effective isolation of high-purity this compound. mdpi.com
Advanced Structural Elucidation and Stereochemical Characterization of Cascaroside B
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a powerful tool for determining the structure and conformation of organic molecules. Both one-dimensional and two-dimensional NMR techniques have been instrumental in the analysis of Cascaroside B. rsc.orgnih.gov
One-Dimensional NMR (¹H, ¹³C)
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the different types of hydrogen and carbon atoms in the molecule and their chemical environments. Analysis of the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum allows for the identification of different proton systems within the molecule, including aromatic, aliphatic, and sugar protons. scribd.comrsc.org The ¹³C NMR spectrum provides information about the carbon skeleton, with distinct signals for different carbon types (e.g., sp², sp³, carbonyl carbons). rsc.orgnih.gov
Studies have shown that the ¹H and ¹³C NMR spectra of Cascarosides A and B are virtually identical, with subtle differences primarily observed in coupling constants and signal multiplicities that reflect the different stereochemical environments around the C-10 position. rsc.org
Two-Dimensional NMR (e.g., COSY, HSQC, NOESY)
Two-dimensional NMR techniques provide more detailed information about the connectivity and spatial relationships between atoms.
COSY (COrrelation SpectroscopY): COSY experiments reveal correlations between protons that are coupled through bonds, typically two or three bonds away. princeton.eduslideshare.net This helps in establishing the connectivity of spin systems within the molecule, such as identifying coupled protons within the sugar moieties and the aromatic rings of the anthrone (B1665570) core. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons with the carbon atoms to which they are directly attached (one-bond correlation). princeton.eduslideshare.net This is crucial for assigning proton signals to their corresponding carbon signals and confirming CH, CH₂, and CH₃ groups. researchgate.net
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its molecular formula and gaining insights into its structure. scribd.comnih.gov
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) typically involves bombarding the analyte with high-energy electrons, causing ionization and fragmentation. While EI-MS can be useful for characterizing smaller, more volatile molecules, it often results in extensive fragmentation or the absence of a molecular ion peak for larger, more polar compounds like glycosides. scribd.com For this compound, EI-MS of the aglycone (after hydrolysis) can provide structural information about the anthrone core, but it is less effective for determining the molecular weight of the intact glycoside. scribd.com
Field Desorption Mass Spectrometry (FD-MS)
Field Desorption Mass Spectrometry (FD-MS) is a softer ionization technique compared to EI-MS, which is more suitable for analyzing thermally labile and polar compounds like glycosides. FD-MS often produces prominent molecular ions or quasi-molecular ions (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), making it valuable for determining the molecular weight of intact this compound. scribd.comnih.gov Studies utilizing FD-MS have confirmed the molecular weight of cascarosides, including this compound, as 580. scribd.com
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides accurate mass measurements, allowing for the determination of the elemental composition of a compound. nih.gov HR-MS data for this compound can confirm its molecular formula (C₂₇H₃₂O₁₄) by precisely measuring the mass-to-charge ratio of the molecular ion or characteristic fragment ions. nih.gov This technique is crucial for verifying the proposed structure based on NMR data and distinguishing this compound from other compounds with similar nominal masses.
Data Tables
While specific, comprehensive NMR and MS raw data tables for this compound were not extensively detailed across the search results in a readily extractable format for interactive tables, the types of data obtained and their utility are described. For instance, ¹H and ¹³C NMR chemical shifts for cascarosides A-D in CD₃OD have been reported rsc.org, and mass spectral data indicating molecular ions have been discussed scribd.com.
Here is a summary of key data points mentioned:
| Property | Value | Method/Source |
| Molecular Formula | C₂₇H₃₂O₁₄ | PubChem, Spectroscopic Analysis nih.gov |
| Molecular Weight | 580.5 g/mol | PubChem, Spectroscopic Analysis nih.gov |
| Exact Mass | 580.17920569 Da | Computed by PubChem nih.gov |
| Monoisotopic Mass | 580.17920569 Da | Computed by PubChem nih.gov |
| CAS Number | 53861-34-0 | PubChem, Various cymitquimica.comnih.gov |
| PubChem CID | 14605093 | PubChem nih.gov |
| Stereochemistry at C-10 | (10R) | Spectroscopic Analysis rsc.org |
| Optical Activity | (-)-isomer | Spectroscopic Analysis |
| Defined Stereocenters | 11 | Spectroscopic Analysis ncats.ioncats.io |
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) and Fragmentation Studies
Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS/MS), plays a crucial role in determining the molecular weight and fragmentation patterns of this compound. Electron-impact mass spectrometry and field desorption mass spectrometry have been utilized to confirm the structure of cascarosides A and B as C-10 isomers of 8-O-(beta-D-glucopyranosyl)barbaloin. The fragmentation patterns observed in mass spectrometry are similar to those of barbaloin, providing clues about the aglycone structure.
Spectroscopic Methods for Stereochemical and Conformational Analysis
Experimental CD measurements of this compound in methanol (B129727) solution have shown specific absorption maxima and minima that serve as fingerprint characteristics.
| Wavelength (nm) | Cotton Effect (Δε) |
| 355 | +4.6 |
| 316 | -8.8 |
| 282 | -2.8 sh |
| 258 | +1.4 sh |
| 240 | +4.4 sh |
| 234 | +5.0 |
| 211 | -13.2 |
These distinctive spectroscopic features provide unambiguous confirmation of the absolute stereochemical configuration. Comparative analysis of CD spectra has shown that this compound exhibits mirror-image Cotton effects relative to Cascaroside A, confirming their designation as optical isomers. The magnitude and sign of the Cotton effects correlate directly with the specific stereochemical arrangement around the carbon-10 (B1256599) position, providing definitive evidence for the (10R) absolute configuration of this compound.
Vibrational Circular Dichroism (VCD) and Infrared (IR) spectroscopy offer complementary information about the molecular structure and conformation of this compound. VCD spectroscopy, a newer research area, deals with CD arising from molecular vibrational transitions. VCD can provide spectral signatures that specifically distinguish the C10 stereochemistry in large and conformationally flexible molecules like cascarosides. A detailed analysis of the underlying vibrational modes suggests that the observed spectral pattern in VCD may be characteristic for the C10-stereocenter of (ox-)anthrones and can be used for empirical spectra-structure correlations. Experimental IR and VCD spectra of cascarosides have been reported, with a highlighted range in the VCD spectra being characteristic for the absolute configuration at C10.
X-ray Crystallography for Absolute Stereochemistry Determination
While challenging for complex glycosides, X-ray crystallography is considered a definitive method for determining the absolute stereochemistry of a compound. Although specific details regarding X-ray crystallography of this compound were not extensively found in the search results, X-ray crystallography is a technique that can resolve stereochemistry and is used in the structural validation of related compounds.
Comparative Structural Analysis with Cascaroside Analogs (e.g., Cascaroside A, C, D)
This compound is part of a group of related compounds found in cascara bark, including Cascaroside A, C, and D. These cascarosides share a similar core structure but differ in their glycosylation patterns and the stereochemistry at the C-10 position. Cascarosides A and B are C-10 isomers of 8-O-(beta-D-glucopyranosyl)barbaloin, with the stereochemical difference at C-10 being the sole distinguishing feature between them. Cascaroside A has the (10S) configuration, while this compound has the (10R) configuration. This isomeric relationship has been established through various techniques including mass spectrometry, NMR spectroscopy, and CD spectroscopy.
Cascarosides C and D are analogous to A and B but are glucosides of chrysaloin rather than barbaloin. They also form a diastereoisomeric pair. Studies have compared the NMR and CD spectra of cascarosides A-D to determine their conformation and absolute configuration. Similarities in CD spectra and NOE effects have been used to suggest the absolute configuration at C-10 for these epimeric pairs. The aglycones of cascarosides A and B are of the aloe-emodin (B1665711) type, while those of cascarosides C and D are of the chrysophanol (B1684469) type.
Comparative analysis of CD spectra has been instrumental in establishing the stereochemical relationship between this compound and its structural analogs, particularly Cascaroside A, confirming their optical isomerism.
Biosynthetic Pathways and Metabolic Transformations of Cascaroside B
Elucidation of Biosynthetic Precursors and Intermediates
The biosynthesis of anthraquinone (B42736) glycosides, including the aglycone core of Cascaroside B, is generally understood to proceed primarily via the acetate-malonate pathway (polyketide pathway) in higher plants philadelphia.edu.jowordpress.comphiladelphia.edu.jouomustansiriyah.edu.iqresearchgate.net. This pathway involves the head-to-tail condensation of multiple acetate (B1210297) units, typically starting with acetyl-CoA and malonyl-CoA philadelphia.edu.jophiladelphia.edu.jo. This process leads to the formation of a poly-β-keto chain, which then undergoes cyclization and aromatization to yield the characteristic anthraquinone skeleton philadelphia.edu.jophiladelphia.edu.jo.
While the precise steps and dedicated enzymes leading specifically to the aloe-emodin (B1665711) anthrone (B1665570) aglycone of this compound are not exhaustively detailed in the provided information, studies on related anthraquinones suggest a complex series of reactions involving chain elongation, cyclization, oxidation, and reduction researchgate.net. The hydroxymethyl group at the C-3 position and the hydroxyl group at C-1 on the aglycone are characteristic features likely introduced through specific enzymatic modifications during or after the polyketide chain folding and cyclization ontosight.ainih.govnih.gov.
The glycosylation steps, which involve the attachment of sugar moieties to the aglycone, occur at a later stage in the biosynthetic pathway wordpress.com. This compound is a C,O-diglycoside, meaning it has both a C-glycosidic bond (sugar linked directly to a carbon atom of the aglycone) and an O-glycosidic bond (sugar linked via an oxygen atom) uomus.edu.iq. The formation of these specific linkages involves the interaction of activated sugar donors (such as UDP-sugars) with the aglycone precursor uomus.edu.iq.
Enzymatic Mechanisms in this compound Formation (e.g., C-glycosylation)
Enzymatic glycosylation is a critical step in the formation of this compound. The presence of both C- and O-glycosidic linkages indicates the involvement of distinct glycosyltransferase enzymes uomus.edu.iq. O-glycosyltransferases catalyze the formation of O-glycosidic bonds, typically by transferring a sugar residue from a nucleotide-sugar donor (like UDP-glucose) to a hydroxyl group on the aglycone uomus.edu.iqnih.gov.
The formation of the C-glycosidic bond in compounds like this compound is a less common enzymatic process compared to O-glycosylation thieme-connect.com. Studies on other C-glycosyl compounds, such as C-glycosyl flavonoids and aloin (B1665253) (a related anthraquinone C-glycoside), have provided insights into this mechanism d-nb.infothieme-connect.com. C-glycosylation typically involves the transfer of an activated sugar from a nucleotide-sugar donor to a nucleophilic carbon atom on the aglycone, often at an ortho or para position to a phenolic hydroxyl group thieme-connect.com. While the specific enzyme responsible for the C-glycosylation in this compound biosynthesis has not been explicitly identified in the provided text, research on related compounds suggests that this process can occur at the chalcone (B49325) or flavanone (B1672756) level in flavonoids, and at the C-10 position in anthrone derivatives like aloin and cascarosides A/B d-nb.infothieme-connect.com. The mechanism may involve the transfer of a sugar moiety to the C-10 position of the aloe-emodin anthrone aglycone d-nb.info.
Detailed enzymatic studies, including the isolation and characterization of the specific glycosyltransferases involved in both the C- and O-glycosylation of the this compound aglycone, are necessary for a complete understanding of these enzymatic mechanisms.
Microbial Biotransformation of this compound in Biological Systems
This compound undergoes significant metabolic transformations, particularly in the gastrointestinal tract, primarily mediated by the intestinal microbiota biosynth.comfitoterapiabrasil.com.brspezieriepalazzovecchio.itoptimalhealthnetwork.comresearchgate.net. These biotransformations are crucial for the conversion of the relatively inactive parent glycoside into pharmacologically active metabolites fitoterapiabrasil.com.br.
Role of Intestinal Microbiota in Cascaroside Metabolism (Non-Human)
Studies, often conducted in non-human systems or extrapolated from the effects observed in the colon, highlight the indispensable role of gut bacteria in the metabolism of cascarosides biosynth.comfitoterapiabrasil.com.brspezieriepalazzovecchio.itoptimalhealthnetwork.comresearchgate.net. Upon ingestion, cascarosides are not significantly absorbed in the upper gastrointestinal tract due to their glycosidic nature fitoterapiabrasil.com.brresearchgate.net. They reach the colon where the diverse enzymatic capabilities of the intestinal microbiota facilitate their hydrolysis fitoterapiabrasil.com.brspezieriepalazzovecchio.it.
The intestinal bacteria possess glycosidases, enzymes capable of cleaving the glycosidic bonds fitoterapiabrasil.com.brspezieriepalazzovecchio.it. These enzymes hydrolyze both the C- and O-glycosidic linkages of this compound, releasing the aglycone moiety spezieriepalazzovecchio.it. This enzymatic cleavage is a prerequisite for the subsequent formation of the active metabolites spezieriepalazzovecchio.it. While specific non-human studies focusing solely on this compound's microbial metabolism are not detailed, the general mechanism applies to anthraquinone glycosides metabolized by gut flora fitoterapiabrasil.com.brspezieriepalazzovecchio.itresearchgate.net.
Formation of Active Metabolites (e.g., Anthrones, Anthranols)
Following the hydrolysis of the sugar moieties by intestinal bacteria, the released aglycone, aloe-emodin anthrone, undergoes further transformation . The primary active metabolites are the reduced forms of anthraquinones, namely anthrones and anthranols ontosight.ainih.govnih.govresearchgate.netwikipedia.orgwikipedia.orgwikipedia.orgslideshare.net.
The aloe-emodin anthrone aglycone is converted to its active forms, likely through reduction reactions mediated by microbial enzymes researchgate.net. Anthrones and their tautomeric forms, anthranols, are considered the pharmacologically active compounds that exert effects on intestinal motility fitoterapiabrasil.com.broptimalhealthnetwork.comwikipedia.orgwikipedia.org. This conversion in the colon is essential for the biological activity associated with this compound fitoterapiabrasil.com.broptimalhealthnetwork.com.
Data regarding the specific yields or rates of formation of these metabolites from this compound in non-human intestinal systems are not provided in the search results. However, the general principle of microbial conversion of anthraquinone glycosides to their reduced aglycones (anthrones/anthranols) in the colon is well-established for related compounds like sennosides (B37030) researchgate.net.
Isotopic Labeling Strategies in Biosynthetic Pathway Investigations
Isotopic labeling is a powerful technique used to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into the final product researchgate.net. In the context of anthraquinone biosynthesis, including that of the this compound aglycone, feeding experiments with isotopically labeled precursors, such as [13C]-acetate, have been employed to map the folding pattern of the polyketide chain and identify intermediates researchgate.net.
By providing plants or cell cultures with precursors enriched with stable isotopes like 13C, researchers can analyze the labeling pattern in the isolated this compound molecule using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.net. The distribution of the isotopes within the molecule reveals how the precursor units were assembled during biosynthesis researchgate.net. For instance, feeding [1,2-13C2]-acetate can show which carbon pairs in the final anthraquinone structure originate from intact acetate units researchgate.net.
While the provided snippets mention the use of isotopic labeling for studying the biosynthesis of anthraquinones and other polyketides like chrysophanol (B1684469) and knipholone, specific detailed studies on this compound using this method are not presented researchgate.net. However, this technique would be instrumental in definitively confirming the acetate pathway as the primary route for the aloe-emodin anthrone aglycone and in identifying specific enzymatic steps and intermediates involved in its formation and glycosylation.
Biosynthetic Relationships with Other Anthraquinone Glycosides
This compound belongs to a family of anthraquinone glycosides found in Rhamnus purshiana, which also includes Cascaroside A, C, and D uomus.edu.iqphiladelphia.edu.joiscience.ind-nb.infophiladelphia.edu.jouomustansiriyah.edu.iq. These compounds share structural similarities, particularly the anthraquinone aglycone core, but differ in the type and position of sugar moieties and the stereochemistry at the C-10 position iscience.ind-nb.info.
Cascarosides A and B are diastereomers, primarily differing in the stereochemistry at the C-10 position of the aglycone iscience.ind-nb.info. Cascarosides C and D are analogous compounds derived from an 11-deoxyaloin (chrysaloin) aglycone, also exhibiting diastereomerism at C-10 iscience.ind-nb.info. This suggests a close biosynthetic relationship among the cascarosides, likely originating from common aglycone precursors that undergo similar, albeit stereochemically controlled, glycosylation reactions iscience.ind-nb.info.
Furthermore, cascarosides are related to other anthraquinone glycosides found in different plant species, such as aloin (found in Aloe species) and sennosides (found in Senna species) uomus.edu.iqphiladelphia.edu.jophiladelphia.edu.joresearchgate.netchem960.com. Aloin is a C-glycoside of aloe-emodin anthrone, structurally similar to the aglycone portion of cascarosides A and B d-nb.infouomustansiriyah.edu.iq. Sennosides are dianthrone glycosides formed by the dimerization of rhein (B1680588) or aloe-emodin anthrone units philadelphia.edu.joresearchgate.net. The shared acetate-malonate biosynthetic pathway for the anthrone/anthraquinone aglycones underlies the biosynthetic relationships among these different classes of compounds philadelphia.edu.jophiladelphia.edu.jouomustansiriyah.edu.iqresearchgate.net. Variations in enzymatic glycosylation patterns and subsequent modifications lead to the diverse array of anthraquinone glycosides observed in nature.
Chemical Derivatization and Synthetic Research of Cascaroside B
Semi-Synthesis Approaches to Cascaroside B and its Analogs
Semi-synthesis involves using naturally occurring compounds as starting materials for chemical modifications. In the case of this compound, this often begins with the extraction of cascarosides from natural sources like cascara bark. biocrick.com
Isolation methods, such as high-performance countercurrent chromatography (HPCCC), have been employed to obtain this compound and its analogs from crude extracts. biocrick.comresearchgate.net For instance, a two-dimensional HPCCC approach using solvent systems like ethyl acetate-n-butanol-water has been reported for the isolation of cascarosides, including this compound. biocrick.comresearchgate.net Another method involved a one-step preparative-scale HPCCC for isolating large amounts of Cascarosides A and B from the water-soluble extract of cascara sagrada. biocrick.comresearchgate.net
Once isolated, this compound can potentially serve as a substrate for semi-synthetic transformations. While specific detailed examples of this compound semi-synthesis are not extensively described in the provided search results, the general principle involves targeted chemical reactions on the isolated natural product to yield derivatives or analogs. This could involve modifications to the glycosidic moieties or the anthrone (B1665570) core.
Synthesis of this compound Derivatives for Structural Modification Studies
The synthesis of this compound derivatives is crucial for understanding the relationship between its chemical structure and biological activity, as well as for exploring potential new applications. Although de novo total synthesis of complex glycosides like this compound can be challenging, the creation of derivatives through chemical reactions on the intact molecule or related scaffolds is a more common approach in structural modification studies.
This compound, as an anthraquinone (B42736) derivative, can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for modifying the compound and exploring its utility in synthetic chemistry. The presence of glucose moieties in the structure has been noted in studies investigating the cytotoxicity of cascarosides, suggesting that modifications to these sugar units could impact biological properties. researchgate.net
Research on related anthraquinone glycosides and C-glycosyl compounds highlights common synthetic strategies that could be applicable to this compound derivatives. For example, studies on anthraquinones from Rubia cordifolia involve synthesis using methods like using montmorillonite (B579905) clays. researchgate.net The synthesis of other glycosides often involves connecting saccharides to non-sugar moieties via glycosidic bonds. researchgate.netmdpi.comscribd.com
Investigation of Modified Glycosidic Linkages in this compound Analogs
This compound is characterized by both a C-glycosidic linkage and an O-glycosidic linkage. fitoterapia.net The C-glycosidic bond connects the sugar unit directly to a carbon atom of the anthrone core, while the O-glycosidic bond links another sugar unit through an oxygen atom. fitoterapia.netscribd.com Investigations into modified glycosidic linkages in this compound analogs would involve synthesizing compounds where these linkages are altered or replaced.
Studies on glycosides in general explore different types of glycosidic bonds, including O-, C-, S-, and N-glycosides, and the methods for their formation and hydrolysis. scribd.com Modifying the glycosidic linkages in this compound could involve enzymatic or chemical methods to cleave, form, or alter these bonds, leading to analogs with potentially different stability, bioavailability, or biological activity. The hydrolysis of the glycosidic bond in related compounds like Cascaroside A yields the aglycone and glucose, a process significant for its activity. smolecule.com Understanding the hydrolysis and stability of the glycosidic linkages in this compound is important for both its natural occurrence and any synthetic modifications.
Regioselective and Stereoselective Synthesis Methodologies
The synthesis of complex natural products like this compound requires precise control over the position (regioselectivity) and spatial arrangement (stereoselectivity) of new bonds and functional groups. This compound has multiple chiral centers, particularly in its sugar moieties and at the C-10 position of the anthrone core, which exists as (10R) in this compound. fitoterapia.netnih.gov Cascarosides A and B are diastereoisomers, differing in the stereochemistry at C-10. fitoterapia.net
Achieving regioselectivity in the synthesis of this compound or its analogs would involve selectively targeting specific hydroxyl groups on the sugar units or the anthrone core for reaction, given the presence of multiple reactive sites. Stereoselective synthesis is crucial for controlling the configuration at chiral centers, ensuring the formation of the desired diastereoisomer or enantiomer.
Research in organic synthesis, particularly in the field of complex molecule construction, employs various methodologies to achieve regioselectivity and stereoselectivity. While specific examples directly detailing the regioselective or stereoselective synthesis of this compound were not prominently found in the search results, related studies on the synthesis of chiral molecules and anthraquinone derivatives highlight the importance of controlled synthetic approaches. mdpi.comresearchgate.netabu.edu.ng For instance, studies on the synthesis of N-heterocyclic carbene precursors containing remote chirality centers demonstrate the application of stereoselective synthesis. mdpi.com The challenging molecular structures of other natural products, such as naphthylisoquinoline alkaloids, have triggered the development of new synthetic methods for the regio- and stereoselective construction of complex linkages. researchgate.net These advanced synthetic methodologies are relevant to the potential total or semi-synthesis of this compound and its stereoisomers.
The differentiation of diastereoisomers like Cascarosides A and B can be achieved through analytical techniques such as NMR and mass spectrometry, which are also essential for confirming the success of regioselective and stereoselective synthetic routes. researchgate.netusp.br
Mechanistic Studies of Cascaroside B Bioactivity in Vitro and Non Human in Vivo
Molecular and Cellular Mechanisms of Action (Non-Human Cell Lines and Models)
Research into the mechanisms by which Cascaroside B exerts its effects has largely focused on its impact within the intestinal environment and on specific cellular processes.
Interaction with Intestinal Ion Channels and Transport Systems
Anthranoids, the class of compounds to which this compound belongs, are known to influence intestinal fluid and electrolyte transport. Studies indicate that these compounds can stimulate active chloride secretion and increase the discharge of water and electrolytes into the large intestine. thegoodscentscompany.com Concurrently, they can inhibit the absorption of water and electrolytes (specifically Na⁺ and Cl⁻) in the large intestine. thegoodscentscompany.comnih.gov This dual action leads to an increase in the volume of bowel contents. thegoodscentscompany.com While these effects are attributed to the broader class of anthranoids, specific, detailed studies isolating the direct interaction of this compound with particular intestinal ion channels or transport proteins were not prominently detailed in the available information. Emodin, a related anthraquinone (B42736), has been shown to upregulate aquaporin 3 (AQP3) in the colon of mice and in HT-29 cells, a mechanism linked to increased fecal water content and defecation. chem960.com
Modulation of Cellular Permeability
Related to their effects on water and electrolyte balance, anthranoids have been reported to augment the leakiness of tight junctions in the intestine. nih.gov This increased paracellular permeability contributes to the enhanced secretion of water and electrolytes into the intestinal lumen. nih.gov As with the interaction with ion channels and transport systems, the available information primarily describes this effect in the context of the broader anthranoid class, and detailed studies specifically elucidating this compound's direct modulation of cellular permeability were not extensively provided.
Effects on Intestinal Motility in Animal Models
Anthranoids are understood to increase colonic motility. thegoodscentscompany.comnih.gov This increase in motility is associated with a reduction in transit time and a decrease in stationary and stimulating propulsive contractions, resulting in faster bowel movements. thegoodscentscompany.comnih.gov Emodin, structurally related to this compound, has also been noted to promote intestinal movement. chem960.com While the class effect on motility is established, specific studies detailing the effects of isolated this compound on intestinal motility in various animal models were not a primary focus of the provided search results.
In Vitro Bioactivity Profiling
In vitro studies have been instrumental in characterizing the cellular bioactivity of this compound, particularly its effects on cell proliferation and viability in non-human cell lines.
Antiproliferative Effects on Specific Non-Human Cell Lines (e.g., HL-60, K-562)
This compound has demonstrated significant antiproliferative effects in specific non-human cell lines, notably human leukemia cell lines. Studies evaluating the cytotoxicity of various anthranoids showed that this compound exhibited high cytotoxicity in HL-60 cells (human acute promyelocytic leukemia) and moderate cytotoxicity in K-562 cells (human chronic myelogenous leukemia). foodb.caebi.ac.uk The half-maximal inhibitory concentration (IC50) for this compound in HL-60 cells was reported as 20.81 μM. foodb.caebi.ac.uk This indicates a potent inhibitory effect on the proliferation of these specific cell lines at micromolar concentrations.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Effect | IC50 (μM) | Reference |
| HL-60 | High cytotoxicity | 20.81 | foodb.caebi.ac.uk |
| K-562 | Moderate cytotoxicity | Not specified | foodb.caebi.ac.uk |
Induction of Apoptosis in Cellular Models
A key mechanism underlying the antiproliferative effects of this compound is the induction of apoptosis, or programmed cell death, in susceptible cell lines. foodb.caebi.ac.uk Research indicates that this compound triggers apoptosis through both extrinsic and intrinsic pathways. This process involves the activation of caspases, which are critical executioners of the apoptotic cascade. foodb.ca Specifically, the activation of caspase-3 and caspase-8 has been observed in cells treated with this compound, leading to programmed cell death. foodb.ca
Table 2: Apoptosis-Related Protein Activation by this compound
Influence on Cytokine Production and Inflammatory Pathways
Studies investigating the influence of this compound on cytokine production and inflammatory pathways are limited. However, research on related anthraquinones, such as aloe-emodin (B1665711), provides some insight into potential mechanisms. Aloe-emodin has been proposed to inhibit cytokine production through the inhibition of pro-inflammatory cytokines in LPS-induced RAW 264.7 macrophages. researchgate.net This inhibition may occur via the modulation of NF-κB, MAPK, and PI3K signaling pathways. researchgate.net While these findings pertain to aloe-emodin, they suggest that other anthraquinone derivatives, including this compound, could potentially exert similar effects on inflammatory mediators and pathways.
Antifungal Activity Studies (e.g., against specific fungal pathogens)
This compound has been identified as a bioactive compound with potential antifungal properties. It was found in the ethyl acetate (B1210297) fraction of Pseudomonas aeruginosa strain Ld-08, an endophytic bacterium isolated from Lilium davidii. nih.govnih.gov This Pseudomonas aeruginosa strain exhibited antifungal effects against several fungal pathogens, including Fusarium oxysporum, Botrytis cinerea, Botryosphaeria dothidea, and Fusarium fujikuroi. nih.gov
In in vitro assays, the Ld-08 strain showed considerable mycelial growth inhibition of these fungi, indicated by zones of inhibition in dual culture plate assays. nih.gov The highest percentage of growth inhibition (83.82 ± 4.76%) was observed against B. dothidea, followed by F. fujikuroi (74.12 ± 3.87%), B. cinerea (67.56 ± 3.35%), and F. oxysporum (63.67 ± 3.39%). nih.gov While these studies demonstrate the antifungal activity of the extract containing this compound, further research is needed to isolate and specifically evaluate the antifungal activity of this compound itself against these and other fungal pathogens.
Data on the antifungal activity of the Pseudomonas aeruginosa Ld-08 extract containing this compound against specific fungal pathogens is summarized below:
| Fungal Pathogen | Growth Inhibition (%) |
| Botryosphaeria dothidea | 83.82 ± 4.76 |
| Fusarium fujikuroi | 74.12 ± 3.87 |
| Botrytis cinerea | 67.56 ± 3.35 |
| Fusarium oxysporum | 63.67 ± 3.39 |
In Vivo Pharmacological Investigations (Non-Human Animal Models)
In vivo pharmacological investigations of this compound in non-human animal models have primarily focused on its impact on gastrointestinal physiology and potential genotoxic effects, often in the context of extracts from Rhamnus purshiana.
Systemic Distribution and Elimination in Animal Models
Impact on Gastrointestinal Physiology (Non-Human)
This compound, as a component of Rhamnus purshiana extracts, is known for its stimulant laxative properties. biosynth.com The mechanism of action involves the hydrolysis of cascarosides in the intestines by bacterial glycosidases, which produces poorly absorbed compounds that stimulate intestinal motility and increase water and electrolyte secretion in the large intestine. biosynth.comresearchgate.net While this laxative effect is well-established for cascara sagrada extracts, studies specifically isolating and quantifying the impact of this compound alone on gastrointestinal physiology in non-human models are less detailed in the provided information. Research on related anthraquinones like rhein (B1680588) in rats has shown varied influences on bile acid homeostasis depending on the dose. biorxiv.org
Genotoxicity and Cytogenotoxic Assessments in Model Organisms
Genotoxicity and cytogenotoxic assessments of Rhamnus purshiana extracts, which contain this compound, have been conducted in model organisms like Lactuca sativa (lettuce). tandfonline.comresearcher.life These studies investigated the phyto-cytotoxic potential of lyophilized and spray-dried extracts. tandfonline.comresearcher.life The results indicated that these extracts could induce mitodepressive effects and aneugenic damage. tandfonline.comresearcher.life Specifically, a lyophilized extract induced a 300% increase in mitotic abnormalities compared to control, with a higher frequency of C-metaphases and stickiness. tandfonline.com These findings suggest that the anthraquinone content, including cascarosides, in Rhamnus purshiana extracts may interfere with cellular processes such as DNA replication and mitosis, leading to structural damage and chromosomal abnormalities in this model system. tandfonline.com Few studies specifically address the toxic effects attributed solely to cascarosides A and B, though their toxicity has been described as high in certain human leukemia cell lines in vitro. tandfonline.com
In Vivo Biotransformation by Gut Microflora in Animal Models
The biotransformation of cascarosides, including this compound, by gut microflora is a crucial step in their mechanism of action as laxatives. biosynth.comresearchgate.net In the intestines, bacterial glycosidases hydrolyze the glycosidic bonds of cascarosides, releasing the corresponding aglycones. biosynth.comresearchgate.net These aglycones are the pharmacologically active compounds responsible for stimulating intestinal motility. biosynth.comresearchgate.net Studies investigating the metabolism of rhubarb extract by rat intestinal bacteria, which contains related anthraquinone glycosides, have shown that components like aloe-emodin-O-glucosides, emodin-O-glucosides, chrysophanol-O-glucosides, physcion-O-glucosides, and rhein can be biotransformed. researchgate.net This biotransformation pathway is proposed to involve the hydrolysis of the glycoside group followed by hydrogenation in the quinoid moiety and/or further acetylation by rat intestinal bacteria. researchgate.net While these studies provide evidence for the biotransformation of related compounds, specific detailed in vivo studies focusing solely on the biotransformation pathway of this compound by gut microflora in animal models were not extensively detailed in the provided search results.
Advanced Analytical Chemistry for Cascaroside B Quantification and Profiling
Quantitative Analysis Methodologies
Quantitative analysis of Cascaroside B involves separating it from complex matrices and measuring its concentration. Several methods have been developed and validated for this purpose.
High-Performance Liquid Chromatography with Various Detectors (HPLC-UV, HPLC-DAD)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound and other anthraquinones in herbal formulations and extracts. mercer.edu HPLC coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is particularly common due to the UV-absorbing properties of cascarosides. conicet.gov.arscribd.comnih.gov
HPLC-DAD methods have been validated for the determination of this compound and other anthraquinones in R. purshiana bark extracts. nih.govnih.govresearchgate.net These methods typically involve chromatographic separation on a C18 column. researchgate.net Detection is often performed at wavelengths around 297 nm, which is the maximum absorption wavelength for cascarosides. conicet.gov.ar Other studies have used detection at 265 nm or 254 nm. scribd.comrsc.orgtandfonline.com
An isocratic HPLC-UV technique has been developed and validated for the quantification of Cascara sagrada extract release from tablets. conicet.gov.ar This method is described as simple, accurate, and precise, offering reduced analysis time for routine quality control. conicet.gov.ar
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of this compound, especially in complex matrices like dietary supplements. mercer.edunih.gov LC-MS/MS methods have been developed and validated for the simultaneous determination of multiple compounds, including this compound, in various samples. mercer.edunih.gov
LC-MS/MS analysis involves chromatographic separation followed by detection using a triple quadrupole mass spectrometer equipped with an electrospray ionization source. nih.gov Optimization of LC-MS/MS conditions, including mobile phase composition and gradient profiles, is crucial for achieving optimal separation and signal intensity. nih.gov Both positive and negative ion modes can be used for the determination of target compounds. nih.gov
LC-MS/MS is considered a reliable technique for the quantitation and confirmation of illicit compounds, including cascarosides, in dietary supplements. nih.gov Challenges in LC-MS/MS analysis of compounds in complex matrices can include matrix effects, which should be evaluated during method development. nih.gov
Spectrophotometric Methods for Hydroxyanthracene Glycoside Content
Spectrophotometric methods are also employed for the quantitative analysis of hydroxyanthracene glycosides, including cascarosides, often for determining the total content in raw materials. fitoterapiabrasil.com.brconicet.gov.ar The quantitative analysis is typically performed by spectrophotometry at 515 nm. fitoterapiabrasil.com.br
While spectrophotometric methods can be appropriate for quality control of raw materials, they can be time-consuming for routine analysis of pharmaceutical preparations due to steps involving extraction and hydrolysis. conicet.gov.ar A new ultraviolet spectrophotometric methodology has been developed and compared with HPLC for the determination and quantification of anthraquinones in Rhamnus purshiana bark extracts, with results indicating no significant differences between the two methods. nih.gov
Method Validation for this compound Analysis
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the quantification of this compound, validation parameters typically include linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision. conicet.gov.arnih.govresearchgate.net
Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
Linearity assesses the proportional relationship between the analyte concentration and the detector response over a specified range. For HPLC methods, calibration curves show good linearity with high correlation coefficients (r² or R²) typically greater than 0.98 or 0.99 within the tested concentration ranges for cascarosides. conicet.gov.arscribd.comnih.govresearchgate.netresearchgate.net
The Limits of Detection (LOD) and Limits of Quantification (LOQ) represent the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. LOD and LOQ values for this compound and other anthraquinones vary depending on the analytical method and matrix. For HPLC-DAD methods, reported LODs range from 0.008 to 0.010 µg/mL and LOQs from 0.029 to 0.035 µg/mL. nih.govresearchgate.netresearchgate.net For LC-MS/MS methods, LOQs can be in the range of 1–10 µg/kg or 0.01-2 ng/mL, indicating higher sensitivity. mercer.edunih.gov
Here is a table summarizing typical LOD and LOQ values reported for this compound and related anthraquinones using HPLC-DAD and LC-MS/MS:
| Method | Analyte(s) | LOD (µg/mL) | LOQ (µg/mL) | Source(s) |
| HPLC-DAD | Cascaroside A, B, Emodin, Aloe-emodin (B1665711) | 0.008–0.010 | 0.029–0.035 | nih.govresearchgate.netresearchgate.net |
| HPLC-UV | Anthraquinones (various) | 0.07–0.11 | 0.20–0.34 | researchgate.net |
| LC-MS/MS | 64 illicit compounds (incl. This compound) | - | 1–10 µg/kg | nih.gov |
| LC-MS/MS | 80 unapproved compounds (incl. This compound) | - | 0.01-2 ng/mL | mercer.edu |
Accuracy and Precision Assessments
Accuracy refers to the closeness of the measured value to the true value, while precision refers to the reproducibility of the measurements. These parameters are evaluated through recovery studies and replicate analyses.
For HPLC methods, accuracy, expressed as recovery, has been reported in the range of 94–117% for this compound and other anthraquinones. nih.govresearchgate.netresearchgate.net Intra-day and inter-day precision, assessed by the relative standard deviation (RSD) or coefficient of variation (CV), are typically below 15%, often ranging from less than 1% to around 12.9%. conicet.gov.arscribd.comresearchgate.netnih.gov
LC-MS/MS methods have also demonstrated acceptable accuracy and precision. nih.gov Accuracy values (expressed as recovery) for LC-MS/MS methods have been reported in ranges such as 78.5–114% or 71.7-119%. mercer.edunih.gov Precision (RSD) for LC-MS/MS is generally below 9.15% or up to 12.5%. mercer.edunih.gov
Here is a table summarizing typical accuracy and precision values reported for methods analyzing this compound and related compounds:
| Method | Analyte(s) | Accuracy (Recovery %) | Precision (RSD/CV %) | Source(s) |
| HPLC-DAD | Cascaroside A, B, Emodin, Aloe-emodin | 94–117 | < 15 (0.48–1.24) | scribd.comnih.govresearchgate.net |
| HPLC-UV | Anthraquinones (various) | 96.2–109.6 | ≤ 5.78 | researchgate.net |
| LC-MS/MS | 64 illicit compounds (incl. This compound) | 78.5–114 | ≤ 9.15 | nih.gov |
| LC-MS/MS | 80 unapproved compounds (incl. This compound) | 71.7–119 | ≤ 12.5 | mercer.edu |
These validation parameters demonstrate that HPLC and LC-MS/MS methods are reliable for the quantitative analysis of this compound in various matrices. conicet.gov.arnih.govnih.gov
Selectivity and Robustness Evaluation
Ensuring the selectivity and robustness of analytical methods for this compound is paramount for reliable results. Selectivity refers to the method's ability to accurately measure this compound in the presence of other compounds in the sample matrix, such as other anthraquinones and plant constituents. Robustness, on the other hand, indicates the method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov
Validated quantitative analyses of this compound, often alongside other anthraquinones like cascaroside A, emodin, and aloe-emodin, have been performed using high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD). researchgate.netresearchgate.netresearchgate.net These methods have demonstrated satisfactory regression coefficients (r² > 0.98) within tested ranges, indicating good linearity and selectivity. researchgate.netresearchgate.netresearchgate.net Recovery rates for these methods typically fall within the range of 94–117%, suggesting good accuracy and minimal matrix interference. researchgate.netresearchgate.netresearchgate.net
Challenges in the analysis of this compound can include matrix interference from complex biological or herbal samples and potential stability issues. Mitigation strategies involve appropriate sample preparation techniques, such as solid-phase extraction (SPE), to clean up the sample and isolate the target analytes. oup.com Optimizing extraction pH and temperature can also help preserve the integrity of this compound during sample processing.
Chromatographic Fingerprinting and Chemometric Analysis
Chromatographic fingerprinting combined with chemometric analysis is a powerful approach for the comprehensive characterization of extracts containing this compound and for discriminating between different samples. This approach utilizes the entire chromatographic profile, rather than just individual peaks, to create a unique "fingerprint" for each sample.
HPLC Profile Analysis for Compound Discrimination
HPLC profile analysis involves obtaining high-resolution chromatograms that show the separation of various compounds present in an extract. For samples containing this compound, the HPLC profile will display peaks corresponding to this compound and other co-occurring compounds, such as other cascarosides and anthraquinone (B42736) derivatives. tandfonline.comskums.ac.ir The retention time and peak characteristics of this compound serve as key identifiers. tandfonline.com
Comparing the HPLC profiles of different samples allows for the visualization of similarities and differences in their chemical composition. researchgate.nettandfonline.com This is particularly useful for quality control, authentication of plant materials, and detecting adulteration. researchgate.netresearchgate.net For instance, comparing the chromatographic fingerprints of a sample to a standard reference profile can confirm the presence of expected compounds and reveal the presence of unexpected ones. researchgate.net Studies have shown that different extraction or drying methods applied to R. purshiana bark can result in the same chromatographic fingerprint, although the levels of major components may differ. tandfonline.com
Hierarchical Cluster Analysis (HCA) and Principal Component Analysis (PCA) for Extract Characterization
Chemometric techniques, such as Hierarchical Cluster Analysis (HCA) and Principal Component Analysis (PCA), are applied to the data obtained from chromatographic fingerprinting to further analyze and interpret the complex chemical profiles of extracts containing this compound. ebi.ac.ukthegoodscentscompany.comresearchgate.net
PCA is a dimensionality reduction technique that transforms the original, often large, dataset of chromatographic peaks into a smaller set of uncorrelated variables called principal components. dokumen.pubmdpi.com This allows for the visualization of the main sources of variation within a dataset and helps to identify patterns and groupings among samples based on their chemical composition. researchgate.net In the context of this compound analysis, PCA can reveal how different samples cluster together based on the relative abundance of this compound and other compounds. researchgate.netresearchgate.net
HCA is a clustering technique that groups samples based on their similarity in chemical composition. dokumen.pub It creates a dendrogram, a tree-like diagram, that illustrates the hierarchical relationships between samples. researchgate.net Samples with similar chromatographic profiles are grouped together, while those with different profiles are placed in separate clusters. researchgate.netresearchgate.net Applying HCA to HPLC fingerprinting data of extracts containing this compound can help to categorize samples based on factors such as origin, processing method, or quality. researchgate.net
Stability Studies of this compound in Research Matrices
The stability of this compound in various research matrices is a critical factor to consider for accurate analysis and storage of samples and reference standards. Cascarosides, in general, are known to be thermolabile, meaning they can degrade when exposed to heat. dss.go.th
While specific detailed stability studies solely focused on this compound in various research matrices are not extensively detailed in the provided snippets, the thermolability of cascarosides highlights the importance of appropriate storage conditions. dss.go.th Elevated temperatures can lead to the breakdown of cascarosides, potentially affecting their concentration in extracts and analytical standards over time. dss.go.th
Research methodologies often involve storing samples and standards under controlled conditions, such as refrigeration (e.g., 4°C), to minimize degradation. scribd.com For long-term storage, freezing at ultra-low temperatures (e.g., -80°C) is commonly employed for biological samples and extracts to preserve the integrity of labile compounds. researchgate.net
The potential for degradation during sample preparation, extraction, and analysis also needs to be considered. Optimizing these procedures to minimize exposure to elevated temperatures, light, and extreme pH conditions can help maintain the stability of this compound. The use of stable internal standards during quantification can also help to account for any potential losses of the analyte during sample processing and analysis.
Further dedicated stability studies investigating the degradation kinetics of this compound under different temperature, light, and humidity conditions in various matrices (e.g., solid plant material, liquid extracts, standard solutions) would provide valuable data for establishing optimal handling and storage protocols in research settings.
Structure Activity Relationship Sar Investigations of Cascaroside B and Analogs
Influence of Glycosidic Moiety on Biological Activity
The glycosidic moiety, consisting of sugar units attached to the aglycone, plays a crucial role in the biological activity of glycosides, including Cascaroside B. ksu.edu.sa In this compound, two glucose moieties are linked to the anthracenone (B14071504) aglycone. ontosight.airesearchgate.net The presence of these sugar units significantly impacts the compound's physicochemical properties, particularly its solubility and bioavailability. ksu.edu.sa Glycosylation generally increases the hydrophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion. ksu.edu.sa
Beyond affecting pharmacokinetic properties, the sugar moiety can also modify the pharmacodynamic properties of the aglycone. ksu.edu.sa While the physiological action is often primarily attributed to the aglycone after enzymatic hydrolysis, the sugar portion can facilitate the transport of the glycoside to its site of action. ksu.edu.sa For anthraquinone (B42736) glycosides like this compound, the sugar moieties are typically cleaved by intestinal bacteria in the colon, releasing the active aglycone. scribd.com Therefore, the nature and linkage of the glycosidic moiety can influence the rate and extent of this metabolic activation, thereby affecting the onset and duration of the biological effect.
Stereochemical Impact on this compound's Bioactivity
This compound is a carbon-10 (B1256599) epimer of Cascaroside A. nih.gov This diastereoisomeric relationship, differing only in the stereochemical orientation at the C-10 position, results in distinct three-dimensional molecular architectures. Studies on other pairs of stereoisomers have demonstrated that they can exhibit different pharmacological profiles despite sharing the same chemical formula. usp.br While specific comparative data detailing the differential bioactivity directly attributable solely to the C-10 stereochemistry between Cascaroside A and this compound in all contexts is subject to ongoing research, the established principle of stereochemistry influencing biological activity underscores the importance of the (10R)-configuration in this compound's profile. ontosight.ai
Role of Aglycone Structure in Mechanistic Interactions
The aglycone, or non-sugar portion, of glycosides is typically the pharmacologically active component, released upon hydrolysis of the glycosidic bond. ksu.edu.sa In the case of this compound, the aglycone is aloe-emodin (B1665711) anthrone (B1665570). researchgate.net The laxative effect of this compound is primarily mediated by this aglycone.
Upon ingestion, this compound reaches the large intestine where it is metabolized by colonic bacteria. scribd.com This biotransformation cleaves the sugar moieties, releasing the active aloe-emodin anthrone. scribd.com The aglycone then acts locally on the colon, stimulating intestinal motility and increasing water secretion, which facilitates bowel movements. scribd.com The specific structure of the aloe-emodin anthrone aglycone, including its hydroxyl groups and anthracene (B1667546) core, is essential for its interaction with the cellular targets in the colon that mediate these effects. ontosight.ai The physiological action of this compound is thus intimately associated with and due to the released aglycone. ksu.edu.sa
Correlation between Structural Features and In Vitro Cytotoxicity Profiles
The cytotoxicity profiles of anthraquinone derivatives, including this compound and related compounds, have been investigated. nih.govnih.govresearchgate.net While some anthraquinones and their glycosides have demonstrated cytotoxic properties, the activity can vary significantly depending on the specific structural features. nih.govresearchgate.net
Research indicates that the aglycone structure plays a significant role in the cytotoxicity of anthraquinones. For example, aloe-emodin, the aglycone of this compound, has been shown to exhibit cytotoxicity in certain cancer cell lines. nih.govresearchgate.net However, studies on this compound itself have reported varying results regarding its cytotoxicity. One study indicated that this compound did not show cytotoxic effects in a specific assay. researchgate.net
Comparisons with other anthraquinone glycosides suggest that the presence, number, and position of glycosidic linkages, as well as the specific aglycone structure, contribute to the observed cytotoxicity profiles. nih.govnih.gov The conversion of the glycoside to the aglycone by cellular enzymes or gut microflora can also influence the cytotoxic potential within a biological system. Further detailed SAR studies are needed to fully delineate the precise correlation between the structural features of this compound and its analogs and their in vitro cytotoxicity profiles across various cell lines.
Computational Chemistry and Molecular Modeling for SAR Predictions
Computational chemistry and molecular modeling techniques are valuable tools in modern SAR investigations, offering insights into the potential biological activities and interactions of compounds based on their three-dimensional structures. These methods can be applied to predict the behavior of this compound and its analogs.
Techniques such as molecular docking can be used to simulate the binding interactions between this compound or its aglycone and potential biological targets, such as receptors or enzymes involved in colonic motility or cellular pathways. chalapathipharmacy.inemerginginvestigators.org This can help predict binding affinities and identify key structural features involved in the interaction. Molecular dynamics simulations can provide further information on the stability of these interactions over time and the conformational flexibility of the molecules. emerginginvestigators.org
While specific detailed computational SAR studies focused solely on this compound were not prominently found in the immediate search results, the successful application of these methods to other natural products and glycosides, such as berberine (B55584) analogs, highlights their potential utility in understanding the SAR of this compound and guiding the design of analogs with potentially improved or altered biological activities. chalapathipharmacy.inemerginginvestigators.org These computational approaches can complement experimental studies by providing mechanistic insights at the molecular level and prioritizing compounds for synthesis and biological testing.
Emerging Research Frontiers and Future Directions for Cascaroside B Studies
Advanced Omics Approaches in Cascaroside B Research (e.g., Proteomics, Metabolomics)
Advanced omics approaches, such as proteomics and metabolomics, are being employed to gain a comprehensive understanding of how this compound interacts with biological systems scribd.com. Proteomics allows researchers to investigate the effects of this compound on protein expression within cellular models, such as intestinal cells . This can help elucidate the specific protein targets and pathways modulated by the compound . Metabolomics, focusing on the complete set of metabolites in a biological sample, can provide insights into how this compound influences metabolic pathways scribd.com. While research specifically on this compound using these advanced omics techniques is still developing, the application of proteomics has been noted for investigating its effects on protein expression in intestinal cells .
Mechanistic Interplay with Specific Signal Transduction Pathways in Cellular Models
Research is beginning to explore the mechanistic interplay of this compound with specific signal transduction pathways in cellular models. While detailed studies specifically on this compound's interaction with signal transduction pathways are limited in the provided search results, related anthraquinones and plant extracts containing these compounds have been investigated for their effects on various cellular processes. For example, studies on structurally related compounds or extracts containing cascarosides have examined their impact on cellular viability and apoptosis pathways in different cell lineages researchgate.net. This suggests a potential area of future research for this compound, focusing on its specific effects on key signaling cascades within relevant cellular contexts.
Development of Novel Analytical Probes for this compound Pathway Tracing
The development of novel analytical probes is crucial for tracing the metabolic pathways and distribution of this compound within biological systems. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are utilized for the identification and quantification of anthraquinones, including cascarosides, in plant extracts and biological samples researchgate.net. Fragmentation studies using techniques like IT-MS can help characterize the breakdown patterns of cascarosides, aiding in their identification and the study of their metabolism researchgate.net. While the provided information does not detail the development of novel probes specifically for pathway tracing of this compound, the existing analytical methods form a basis for such future developments. The ability to accurately detect and quantify this compound and its metabolites is fundamental to understanding its pharmacokinetic and pharmacodynamic profiles.
Exploration of Structure-Activity-Relationship through Targeted Semi-Synthesis
Exploring the structure-activity relationship (SAR) of this compound through targeted semi-synthesis involves modifying its chemical structure to understand how these changes affect its biological activity. Studies on the SAR of anthraquinone (B42736) derivatives, including some related to cascarosides, have been conducted to evaluate their cytotoxic effects on various cell lines nih.gov. These studies highlight the importance of structural features, such as the presence of glucose moieties, which can influence the biological activity and toxicity of these compounds researchgate.net. Targeted semi-synthesis of this compound analogs could provide valuable insights into which parts of the molecule are essential for its observed effects and potentially lead to the development of compounds with modified or enhanced properties.
Role of this compound in Inter-species Biological Interactions (e.g., Plant-Microbe)
This compound has been identified as a compound present in plant extracts that can influence inter-species biological interactions, particularly in the context of plant-microbe interactions. For instance, this compound was found among the prominent compounds in the ethyl acetate (B1210297) fraction of Pseudomonas aeruginosa strain Ld-08, a plant growth-promoting microorganism researchgate.netacs.org. This suggests a potential role for this compound, either produced by the plant or the microbe, in the complex interactions occurring in the rhizosphere or within plant tissues researchgate.netacs.orgmdpi.com. Further research is needed to fully understand the specific function of this compound in these interactions, which could involve influencing microbial growth, acting as a signaling molecule, or contributing to plant defense mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
